

physical and chemical properties of 7-Bromo-4-chloro-8-methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-4-chloro-8-methylquinoline

Cat. No.: B1371734

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Technical Guide: 7-Bromo-4-chloro-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Bromo-4-chloro-8-methylquinoline**, a halogenated quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Core Properties and Identifiers

7-Bromo-4-chloro-8-methylquinoline is a solid organic compound.^[1] It is classified as a quinoline, a class of heterocyclic aromatic compounds.^[2] The presence of bromo, chloro, and methyl functional groups on the quinoline scaffold offers multiple sites for further chemical modification.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	1189106-50-0	[2] [3]
Molecular Formula	C ₁₀ H ₇ BrClN	[3]
Molecular Weight	256.53 g/mol	[3]
InChI Key	UPJFHRDSKRYSLG-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>Cc1c(Br)ccc2c(Cl)ccnc12</chem>	

Physicochemical Data

While specific experimental data for **7-Bromo-4-chloro-8-methylquinoline** is not widely available in published literature, data from suppliers and computational predictions provide initial insights into its properties.

Table 2: Physical and Chemical Properties

Property	Value	Notes	Reference
Physical Form	Solid	As supplied by chemical vendors.	[1]
Purity	≥98%	As offered by some suppliers.	[2]
Melting Point	Not available	Experimental data is not published.	
Boiling Point	Not available	Experimental data is not published.	
Solubility	Not available	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	
XLogP3	3.9	Computationally predicted.	[4]

Spectroscopic Data

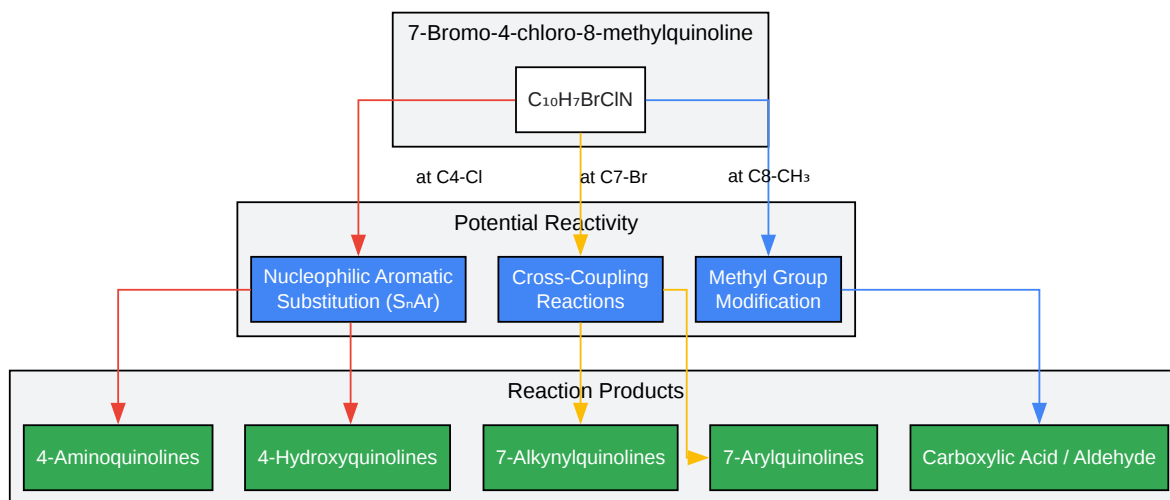
Detailed experimental spectroscopic data for **7-Bromo-4-chloro-8-methylquinoline** are not readily found in peer-reviewed literature. Researchers should perform their own analytical characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the compound upon synthesis or acquisition. Predicted mass spectrometry data is available.[5]

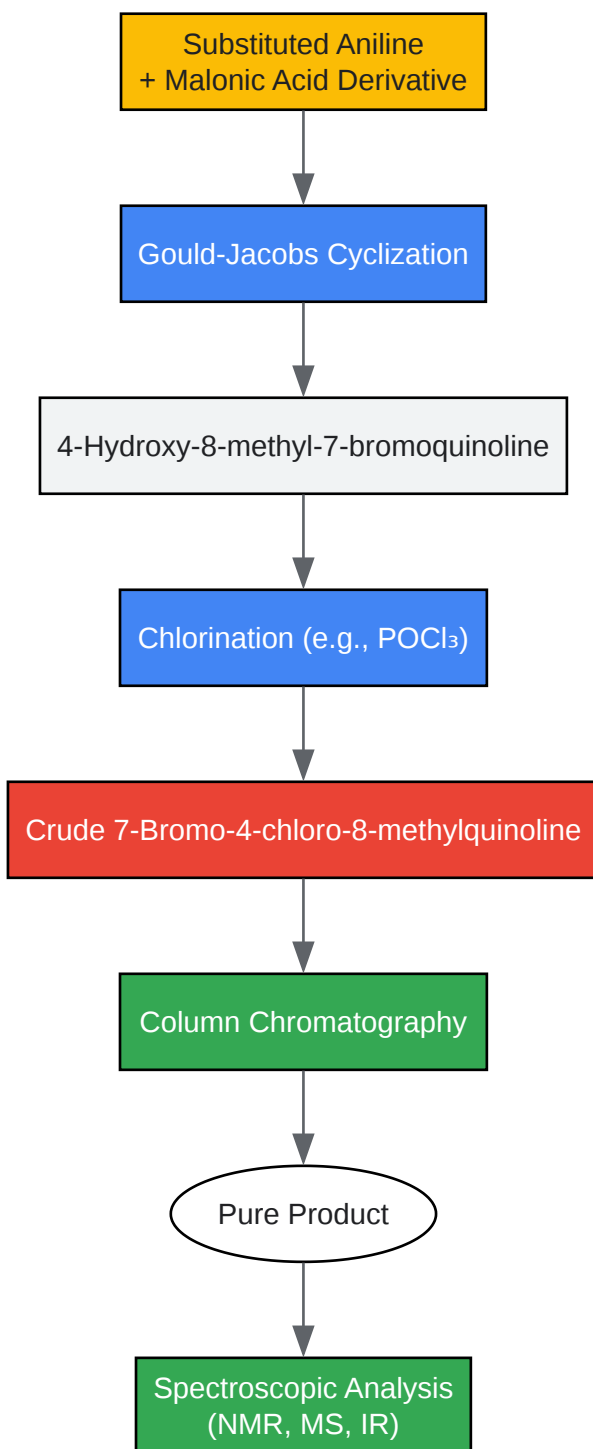
Reactivity and Chemical Behavior

The chemical reactivity of **7-Bromo-4-chloro-8-methylquinoline** is dictated by its quinoline core and its three distinct functional groups:

- **4-Chloro Group:** The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This is a common handle for introducing amines, alcohols, thiols, and other nucleophiles to the quinoline ring system.

- **7-Bromo Group:** The bromine atom at the 7-position is less reactive towards S_NAr than the 4-chloro group but is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
- **8-Methyl Group:** The methyl group can potentially undergo oxidation or be a site for radical halogenation under specific conditions, although these reactions are generally less facile on an aromatic ring.





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